

Application Notes and Protocols for p-O-Methyl-isoproterenol in Cardiac Models

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Compound of Interest

Compound Name: *p*-O-Methyl-isoproterenol

Cat. No.: B15289541

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental protocols and comprehensive cardiac-specific data for **p-O-Methyl-isoproterenol** are not readily available in the current scientific literature. **p-O-Methyl-isoproterenol**, chemically known as 5-(1-Hydroxy-2-(isopropylamino)ethyl)-2-methoxyphenol, is recognized as an impurity and a metabolite of Isoproterenol[1][2][3][4]. Isoproterenol is a potent, non-selective β -adrenergic receptor agonist extensively used to model cardiac hypertrophy and other cardiac conditions in experimental settings[5][6][7][8]. The O-methylation of catecholamines like Isoproterenol by Catechol-O-methyltransferase (COMT) is a primary mechanism of their inactivation[9][10][11][12][13]. Consequently, O-methylated metabolites typically exhibit significantly reduced or altered biological activity compared to the parent compound.

The following application notes and protocols are therefore based on the well-established experimental use of Isoproterenol as a surrogate for investigating the potential, albeit likely attenuated, effects of its methylated metabolite, **p-O-Methyl-isoproterenol**. It is strongly recommended that researchers validate the specific activity of **p-O-Methyl-isoproterenol** in their model system of interest.

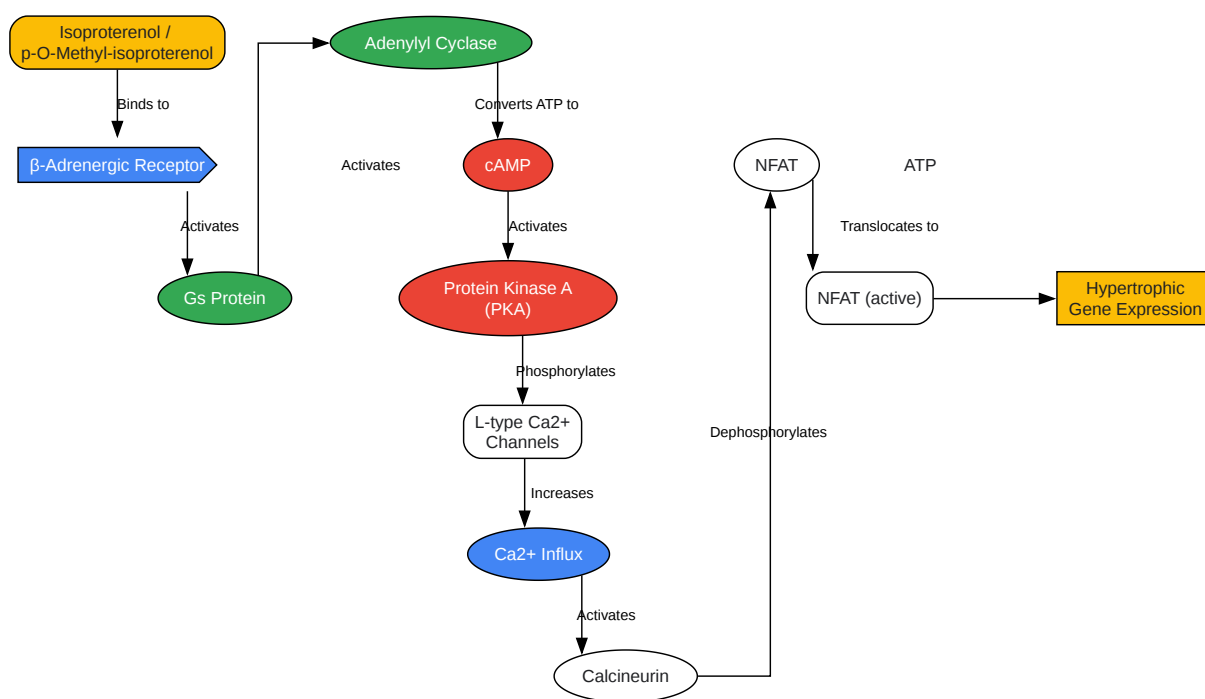
Introduction

Isoproterenol is a synthetic catecholamine that acts as a non-selective agonist for β_1 and β_2 adrenergic receptors[5][6][7]. Its potent chronotropic and inotropic effects on the heart make it a valuable tool for inducing cardiac hypertrophy and studying associated signaling pathways in

various animal and cellular models[8][14][15]. Chronic stimulation of β -adrenergic receptors with Isoproterenol leads to a well-characterized hypertrophic response, mimicking certain aspects of cardiac disease.

Mechanism of Action: β -Adrenergic Signaling in Cardiomyocytes

Isoproterenol binds to β -adrenergic receptors on the surface of cardiomyocytes, initiating a cascade of intracellular signaling events. This pathway is central to the regulation of cardiac function and plays a significant role in the development of cardiac hypertrophy.



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Caption: Isoproterenol-mediated β -adrenergic signaling pathway in cardiomyocytes.

Experimental Protocols

In Vivo Model: Isoproterenol-Induced Cardiac Hypertrophy in Rodents

This protocol describes the induction of cardiac hypertrophy in mice or rats using Isoproterenol.

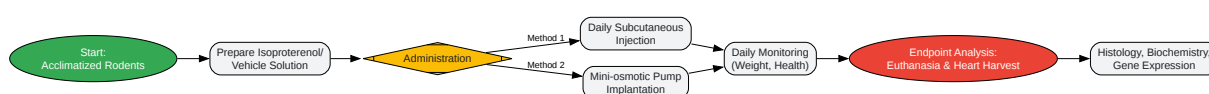
Materials:

- Isoproterenol hydrochloride (Sigma-Aldrich or equivalent)
- Sterile 0.9% saline solution
- Mini-osmotic pumps (e.g., Alzet) or syringes for subcutaneous injection
- Animal scale
- Anesthesia (e.g., isoflurane)
- Surgical tools for pump implantation (if applicable)

Procedure:

- Animal Model: Use adult male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley or Wistar). Acclimatize animals for at least one week before the experiment.
- Isoproterenol Preparation: Dissolve Isoproterenol hydrochloride in sterile saline to the desired concentration. Prepare fresh solutions daily if using injections.
- Administration:
 - Subcutaneous Injections: Administer Isoproterenol via daily subcutaneous injections. A common dosage range is 5 to 60 mg/kg/day for 7 to 14 days.
 - Continuous Infusion via Mini-osmotic Pumps: For a more sustained and consistent delivery, use mini-osmotic pumps. Anesthetize the animal and surgically implant the pump subcutaneously in the dorsal region. Pumps can be filled to deliver a continuous dose (e.g., 30 mg/kg/day) for 14 days.
- Control Group: Administer vehicle (sterile saline) to the control group using the same method and schedule.
- Monitoring: Monitor animal weight and general health daily.

- **Endpoint Analysis:** After the treatment period, euthanize the animals and harvest the hearts. Measure heart weight and normalize it to body weight or tibia length. The heart tissue can then be processed for histological, biochemical, and molecular analyses.



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Caption: General experimental workflow for in vivo cardiac hypertrophy induction.

In Vitro Model: Cardiomyocyte Hypertrophy

This protocol outlines the induction of hypertrophy in cultured neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Materials:

- Primary neonatal rat ventricular myocytes (NRVMs) or hiPSC-CMs
- Cell culture medium (e.g., DMEM for NRVMs)
- Isoproterenol hydrochloride
- Phosphate-buffered saline (PBS)
- Reagents for immunofluorescence staining (e.g., anti- α -actinin antibody, phalloidin)
- Microscope with imaging software

Procedure:

- **Cell Culture:** Plate cardiomyocytes at an appropriate density and allow them to attach and begin beating synchronously.

- **Isoproterenol Treatment:** Prepare a stock solution of Isoproterenol in sterile water or PBS. Dilute the stock solution in culture medium to the final desired concentration (e.g., 10 μ M).
- **Incubation:** Replace the culture medium with the Isoproterenol-containing medium and incubate for 24-48 hours. Include a vehicle-treated control group.
- **Hypertrophic Assessment:**
 - **Cell Size Measurement:** Fix the cells and stain with a myocyte-specific marker (e.g., anti- α -actinin) and a fluorescently labeled phalloidin to visualize the actin cytoskeleton. Capture images using a fluorescence microscope and measure the cell surface area using image analysis software (e.g., ImageJ).
 - **Gene Expression Analysis:** Lyse the cells to extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β -myosin heavy chain (β -MHC).

Data Presentation

Table 1: In Vivo Effects of Isoproterenol on Cardiac Hypertrophy in Rodents

Parameter	Control (Saline)	Isoproterenol (5 mg/kg/day, 14 days)	Isoproterenol (30 mg/kg/day, 14 days)
Heart Weight / Body Weight (mg/g)	4.5 ± 0.3	5.8 ± 0.4	6.5 ± 0.5**
Heart Weight / Tibia Length (mg/mm)	7.2 ± 0.5	9.1 ± 0.6	10.2 ± 0.7
Left Ventricular Posterior Wall Thickness (mm)	0.8 ± 0.1	1.1 ± 0.1*	1.3 ± 0.2
ANP mRNA Expression (fold change)	1.0	3.5 ± 0.8	5.2 ± 1.1**
BNP mRNA Expression (fold change)	1.0	4.1 ± 0.9	6.8 ± 1.5**
*p < 0.05, **p < 0.01 vs. Control. Data are presented as mean ± SD and are representative examples from the literature.			

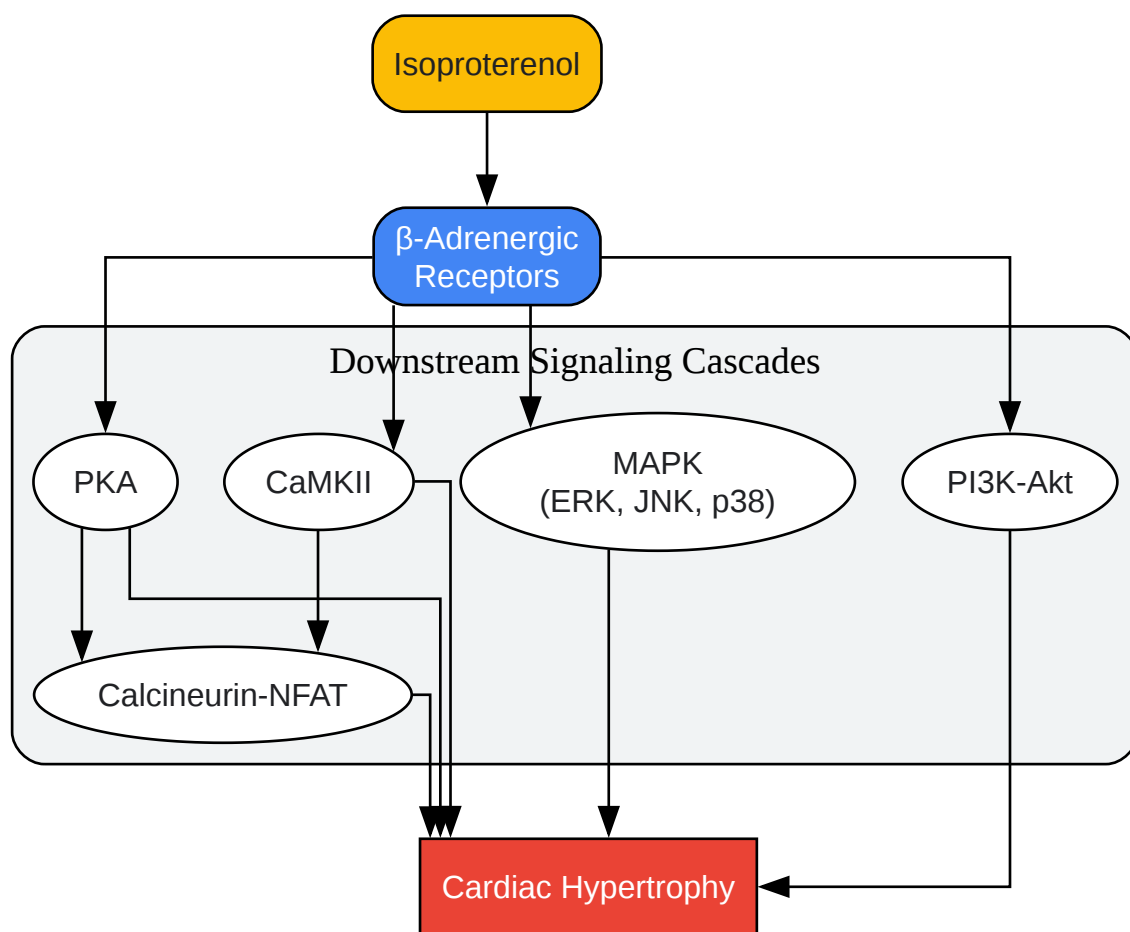
Table 2: In Vitro Effects of Isoproterenol on Cardiomyocyte Hypertrophy

Parameter	Control (Vehicle)	Isoproterenol (10 μ M, 48h)
Cell Surface Area (μ m ²)	1500 \pm 250	2500 \pm 350
ANP mRNA Expression (fold change)	1.0	8.5 \pm 1.5
BNP mRNA Expression (fold change)	1.0	10.2 \pm 2.1
β -MHC mRNA Expression (fold change)	1.0	6.7 \pm 1.3
Protein Synthesis (³ H-leucine incorporation, cpm)	5000 \pm 800	9500 \pm 1200
p < 0.01 vs. Control. Data are presented as mean \pm SD and are representative examples from the literature.		

Mandatory Visualizations

Signaling Pathways in Cardiac Hypertrophy

The development of cardiac hypertrophy involves multiple interconnected signaling pathways.



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Caption: Key signaling pathways activated by β -adrenergic stimulation leading to cardiac hypertrophy.

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